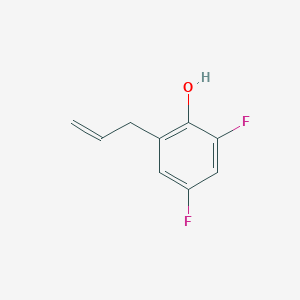

2-Allyl-4,6-difluorophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8F2O |

|---|---|

Molecular Weight |

170.16 g/mol |

IUPAC Name |

2,4-difluoro-6-prop-2-enylphenol |

InChI |

InChI=1S/C9H8F2O/c1-2-3-6-4-7(10)5-8(11)9(6)12/h2,4-5,12H,1,3H2 |

InChI Key |

RFVLMORJPYYODL-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=C(C(=CC(=C1)F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Allyl 4,6 Difluorophenol

Strategies for Precursor Synthesis and Aromatic Functionalization

The cornerstone of synthesizing 2-Allyl-4,6-difluorophenol lies in the efficient preparation of its precursor, 2,6-difluorophenol (B125437). Various strategies have been developed, starting from readily available materials and employing regioselective functionalization techniques.

Synthesis of 2,6-Difluorophenol Precursors

Two principal precursors for 2,6-difluorophenol are 2,6-difluoroanisole (B1301606) and 2,6-difluoroaniline (B139000).

The synthesis from 2,6-difluoroanisole typically involves demethylation. A common method is the use of sodium iodide in acetonitrile, where the mixture is stirred for several hours at room temperature to yield 2,6-difluorophenol. chemicalbook.com

A more intricate but high-yielding route begins with 2,6-difluoroaniline . This process involves the diazotization of the aniline (B41778) derivative, followed by a hydrolysis step. In a typical large-scale synthesis, 2,6-difluoroaniline is dissolved in an aqueous sulfuric acid solution and cooled to a temperature between -5 and 0°C. chemicalbook.com A solution of sodium nitrite (B80452) is then slowly added to form the corresponding diazonium salt. This intermediate is subsequently added to a refluxing solution of sulfuric acid and copper(II) sulfate. The 2,6-difluorophenol product is distilled from the reaction mixture as it forms. This method has been reported to achieve high purity (98.6%) and yield (88.9%). chemicalbook.com

| Starting Material | Reagents | Conditions | Product | Yield | Purity |

| 2,6-Difluoroanisole | Sodium iodide, Acetonitrile | Room temperature, 5 hours | 2,6-Difluorophenol | - | - |

| 2,6-Difluoroaniline | 1. Sulfuric acid, Sodium nitrite, Water2. Sulfuric acid, Copper(II) sulfate, Water | 1. -5 to 0°C, 2 hours2. Reflux | 2,6-Difluorophenol | 88.9% | 98.6% |

Regioselective Introduction of Fluorine Atoms onto Phenolic Scaffolds

The direct and regioselective introduction of two fluorine atoms at the ortho positions of a phenolic scaffold is a challenging transformation. While general methods for the fluorination of phenols exist, achieving specific ortho,ortho-difluorination is less common. Many conventional electrophilic fluorinating agents often lead to a mixture of isomers or favor para-substitution. nih.gov

Advanced strategies for regioselective fluorination often involve multi-step sequences or the use of specialized reagents. For instance, the use of α-diazocyclohexenones as precursors can lead to the formation of ortho-fluorophenols with high regioselectivity. nih.gov However, the direct, one-step ortho,ortho-difluorination of phenol (B47542) itself remains an area of active research. Current methodologies for obtaining 2,6-difluorophenol predominantly rely on the synthesis from already fluorinated precursors like 2,6-difluoroaniline or 2,6-difluoroanisole, as detailed in the previous section.

Core Synthetic Transformations for this compound Formation

Once the 2,6-difluorophenol precursor is obtained, the subsequent steps involve the introduction of the allyl group onto the phenolic ring. This is typically achieved through a two-step sequence involving O-allylation followed by a Claisen rearrangement.

O-Allylation of Fluorinated Phenolates

The first step in this sequence is the O-allylation of 2,6-difluorophenol to form allyl 2,6-difluorophenyl ether. This is a nucleophilic substitution reaction where the phenolate (B1203915) anion, generated by treating 2,6-difluorophenol with a base, attacks an allylic electrophile, most commonly allyl bromide.

The reaction is typically carried out in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). A variety of bases can be employed, with potassium carbonate being a common and effective choice. The reaction mixture is generally heated to facilitate the reaction.

| Phenol | Allylating Agent | Base | Solvent | Conditions | Product |

| 2,6-Difluorophenol | Allyl bromide | Potassium carbonate | Acetone or DMF | Reflux | Allyl 2,6-difluorophenyl ether |

Claisen Rearrangement for C-Allylation of Difluorophenols

The key step in the formation of this compound is the Claisen rearrangement of the intermediate, allyl 2,6-difluorophenyl ether. The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement, a type of pericyclic reaction, where the allyl group migrates from the oxygen atom to an ortho position on the aromatic ring. wikipedia.orgorganic-chemistry.orglibretexts.org

This intramolecular rearrangement is typically induced by heating the allyl aryl ether, often at temperatures around 200°C. google.com The reaction proceeds through a concerted, cyclic transition state. wikipedia.orglibretexts.org The presence of the two fluorine atoms on the aromatic ring can influence the electronic properties and reactivity of the substrate, but the fundamental mechanism of the rearrangement remains the same. The initial product of the rearrangement is a dienone intermediate, which then rapidly tautomerizes to the more stable aromatic phenol, yielding this compound. wikipedia.orglibretexts.org

It has been noted that for aromatic Claisen rearrangements, the presence of electron-withdrawing groups, such as the fluorine atoms in this case, at the meta-position relative to the ether linkage can direct the rearrangement to the ortho-position. wikipedia.org

Continuous Flow Synthesis Protocols

The Claisen rearrangement, often requiring high temperatures, is well-suited for continuous flow synthesis. akjournals.com Microreactor technology offers several advantages over traditional batch processing, including enhanced heat transfer, precise temperature control, and improved safety for highly exothermic reactions. akjournals.com

In the context of synthesizing allylphenols, a two-step continuous flow process can be envisioned, starting from the corresponding phenol. akjournals.com The first step would be the O-allylation, followed by the in-line thermal Claisen rearrangement. This approach allows for the rapid and efficient synthesis of the final product.

| Substrate | Reaction Type | System | Conditions | Product |

| Allyl phenyl ether | Photo-Claisen Rearrangement | Microflow | UV irradiation | 2-Allylphenol and 4-Allylphenol |

| Phenol and Allyl bromide | Nucleophilic substitution and thermal Claisen rearrangement | Two-step microflow | - | Allyl-substituted phenols |

Application of Inductive Heating for Reaction Acceleration

Inductive heating has emerged as a powerful and rapid method for accelerating chemical reactions. In the context of the Claisen rearrangement for the synthesis of this compound, inductive heating has been utilized in a continuous flow-through protocol. This method involves passing the reactants through a reactor containing a material susceptible to inductive heating, such as silicon carbide (SiC). The rapid and localized heating of the SiC material efficiently transfers thermal energy to the reaction mixture, leading to a significant acceleration of the rearrangement process. This technique offers precise temperature control and can substantially reduce reaction times compared to conventional heating methods. researchgate.net

Comparative Analysis of Heating Methodologies (Conventional, Microwave, Inductive)

A comparative study of different heating methods for the Claisen rearrangement to produce this compound highlights the distinct advantages of modern heating technologies. researchgate.net

| Heating Method | Description | Advantages |

| Conventional Heating | Typically involves an external heat source, such as an oil bath, to transfer heat to the reaction vessel. | Simple setup, widely available. |

| Microwave Irradiation | Utilizes microwave energy to directly heat the solvent and reactants. | Rapid heating, can lead to shorter reaction times. |

| Inductive Heating | Employs an alternating magnetic field to heat a susceptible material within the reactor, which in turn heats the reaction mixture. | Very rapid and localized heating, excellent temperature control, suitable for continuous flow processes. |

In a direct comparison for the synthesis of this compound, inductive heating in a flow system demonstrates superior efficiency in terms of reaction time and throughput when compared to conventional heating and microwave irradiation. researchgate.net

Optimization of Reaction Parameters (Temperature, Pressure, Solvents)

The optimization of reaction parameters is crucial for maximizing the yield and efficiency of the this compound synthesis.

Temperature: The Claisen rearrangement is a thermal process, and as such, temperature plays a critical role. While higher temperatures generally accelerate the reaction, they can also lead to the formation of byproducts. The optimal temperature is a balance between reaction rate and selectivity. For the Claisen rearrangement of allyl aryl ethers, temperatures are often elevated. wikipedia.orgbyjus.com

Pressure: While many Claisen rearrangements are conducted at atmospheric pressure, performing the reaction in a sealed vessel or a continuous flow reactor can allow for temperatures above the solvent's boiling point, which can significantly reduce reaction times.

Solvents: The choice of solvent can influence the rate of the Claisen rearrangement. Polar solvents are known to accelerate the reaction. wikipedia.orgbyjus.com For thermal rearrangements of allyl-aryl ethers, high-boiling point solvents such as 1,2-dichlorobenzene (B45396) have been traditionally used. However, greener alternatives like propylene (B89431) carbonate have been shown to enhance product yields and reduce reaction times. medjchem.comsemanticscholar.org

Mechanistic Investigations in this compound Synthesis

Detailed Reaction Mechanisms of the Claisen Rearrangement Pathway

The synthesis of this compound from its precursor, allyl 2,4-difluorophenyl ether, proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement known as the Claisen rearrangement. wikipedia.orgmasterorganicchemistry.com This reaction is a concerted pericyclic process, meaning that bond breaking and bond formation occur simultaneously through a cyclic transition state. wikipedia.orglibretexts.org

The mechanism involves the following key steps:

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: The allyl group migrates from the oxygen atom to the ortho-position of the aromatic ring (C6). This occurs through a six-membered, cyclic transition state. libretexts.org

Formation of a Dienone Intermediate: The initial rearrangement product is a non-aromatic cyclohexadienone intermediate. libretexts.org

Tautomerization: This intermediate rapidly undergoes tautomerization to restore the aromaticity of the phenol ring, yielding the final product, this compound. byjus.comlibretexts.org

Evidence for this intramolecular mechanism has been established through experiments, such as those using carbon-14 (B1195169) labeling, which show that the terminal carbon of the allyl group is the one that bonds to the ring. libretexts.org

Studies on Halogen Migration and Elimination in Related Systems (e.g., Allyl 2,6-Dihalophenyl Ethers)

While specific studies on halogen migration in the synthesis of this compound are not extensively detailed in the available literature, research on related systems, such as allyl 2,6-dihalophenyl ethers, provides valuable insights. In the thermal rearrangement of these compounds, halogen migration can occur, leading to the formation of products where the halogen has shifted its position on the aromatic ring.

Role of Lewis Acids (e.g., Zinc Chloride) in Catalyzing Halogen Migration

The synthesis of this compound often involves the Claisen rearrangement of a precursor like allyl 2,6-difluorophenyl ether. In this context, halogen migration is a key transformation, and its efficiency can be significantly enhanced by the use of Lewis acids. Anhydrous zinc chloride, for instance, has been shown to not only accelerate the rate of the Claisen rearrangement but also to dramatically increase the proportion of the halogen migration product. cdnsciencepub.com

In the thermal Claisen rearrangement of analogous allyl 2,6-dichlorophenyl ether, the yield of the halogen migration product, 2-allyl-4,6-dichlorophenol, is relatively low. However, the addition of anhydrous zinc chloride to the reaction mixture can increase the proportion of this migrated product to as much as 91%. cdnsciencepub.com The Lewis acid is thought to promote the rearrangement by increasing the polarity of the transition state or by facilitating the ionization of the substrate. cdnsciencepub.com This catalytic effect is crucial for directing the reaction towards the desired 2-allyl-4,6-dihalophenol isomer.

The effectiveness of various Lewis acids can differ. Studies have compared the activity of several Lewis acids, categorizing them based on their catalytic strength in Friedel-Crafts alkylation reactions, a related electrophilic aromatic substitution. jk-sci.com This provides a framework for understanding how a catalyst like zinc chloride can be selected to optimize the synthesis of this compound.

Table 1: Classification of Lewis Acid Activity jk-sci.com

| Activity Level | Examples |

|---|---|

| Very Active | AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅ |

| Moderately Active | InCl₃, SbCl₅, FeCl₃, AlCl₃-CH₃NO₂ |

| Mild | BCl₃, SnCl₄, TiCl₄, FeCl₂ |

Proposed Mechanisms for Halogen Migration (Allylic Shift, SN2' Pathway, Zinc Halide Bridge)

The precise mechanism by which the halogen atom migrates during the Lewis acid-catalyzed Claisen rearrangement is a subject of detailed investigation. Several pathways have been proposed to explain this phenomenon, often suggesting that multiple mechanisms may operate concurrently. cdnsciencepub.com

Allylic Shift: One proposed mechanism involves an allylic rearrangement during the dienone intermediate stage of the Claisen rearrangement. The presence of a Lewis acid can assist this shift. cdnsciencepub.com This pathway is considered a fundamental part of the halogen migration process.

SN2' Pathway: A competitive substitution reaction occurring via an SN2' pathway has also been suggested. This mechanism involves an attack by the metal halide on the allylic system. cdnsciencepub.com

Zinc Halide Bridge: A specific mechanism involving the Lewis acid catalyst suggests the formation of a zinc halide bridge. This bridge could facilitate the transfer of the halogen atom from the ortho position to the para position of the phenol ring. cdnsciencepub.com

These mechanisms are not mutually exclusive. Evidence suggests that halogen migration likely occurs through a combination of these pathways, including an allylic shift and a competitive halogen substitution that may be assisted by a zinc halide bridge or an ionic species. cdnsciencepub.com

Catalytic Approaches in Difluorophenol Allylation

Modern synthetic strategies are increasingly moving towards catalytic methods to improve efficiency, selectivity, and sustainability. The allylation of difluorophenols is no exception, with transition metal-mediated reactions and the application of green chemistry principles coming to the forefront.

Transition Metal-Mediated C-C Bond Formation (e.g., Palladium, Nickel Catalysis)

Transition metals like palladium and nickel are powerful catalysts for forming carbon-carbon bonds, a key step in the allylation of difluorophenols. These methods offer a direct route to introduce an allyl group onto the aromatic ring under relatively mild conditions. nih.gov

Palladium-catalyzed cross-coupling reactions, for instance, are widely used for C-C bond formation. beilstein-journals.org In the context of synthesizing this compound, a palladium catalyst could be employed to couple an appropriate allyl source with a 4,6-difluorophenol derivative. Similarly, nickel catalysis has emerged as a valuable tool for such transformations, often providing complementary reactivity to palladium. nih.govpkusz.edu.cn

These catalytic systems typically involve an oxidative addition of an aryl halide or triflate to the low-valent metal center, followed by transmetalation with an allyl organometallic reagent and subsequent reductive elimination to afford the desired product and regenerate the catalyst. The choice of ligands, solvents, and bases is crucial for optimizing the reaction's yield and selectivity.

Table 2: Overview of Transition Metal-Catalyzed C-C Bond Formation

| Catalyst Type | General Application | Potential Relevance to this compound Synthesis |

|---|---|---|

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Stille) for Csp²–Csp³ bond formation. beilstein-journals.org | Catalytic allylation of a 2-bromo-4,6-difluorophenol (B1270799) precursor. |

| Nickel (Ni) | Cross-coupling of aryl halides with various coupling partners, including organoboron reagents. nih.govpkusz.edu.cn | Alternative to palladium, potentially offering different reactivity or cost-effectiveness. |

| Copper (Cu) | Used in various cross-coupling reactions, including fluoroalkylation. nih.gov | May be explored for direct allylation or related transformations. |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its precursors, these principles can be applied in several ways.

One key aspect is the use of catalytic rather than stoichiometric reagents, which minimizes waste. The transition metal-catalyzed approaches discussed above are inherently greener than classical methods that may require stoichiometric amounts of Lewis acids. nih.gov Furthermore, developing heterogeneous catalysts that can be easily recovered and reused enhances the sustainability of the process. For example, supported catalysts, such as palladium on carbon (Pd/C), can be employed and recycled for multiple reaction runs. nih.gov

Another green chemistry consideration is atom economy—designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Rearrangement reactions, like the Claisen rearrangement, are often highly atom-economical.

The choice of solvents is also critical. Efforts are made to replace hazardous solvents with more environmentally benign alternatives. For example, some syntheses of fluorinated phenols are being developed in aqueous media. chemicalbook.com The synthesis of the starting material, 2,6-difluorophenol, has been reported using a process described as "Green chemistry," highlighting the move towards more sustainable practices in the production of these important intermediates. chemicalbook.com

Chemical Transformations and Reactivity of 2 Allyl 4,6 Difluorophenol

Reactivity at the Phenolic Hydroxyl Group

The hydroxyl group is a primary site for reactions, exhibiting characteristic phenolic acidity and nucleophilicity. The presence of two fluorine atoms on the ring enhances the acidity of the phenol (B47542) compared to its non-fluorinated analog by stabilizing the corresponding phenoxide ion through induction.

The hydroxyl moiety of 2-Allyl-4,6-difluorophenol can be readily converted into esters and ethers, which are common strategies for protecting the phenol or for introducing new functional groups.

Esterification is typically achieved by reacting the phenol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. Alternatively, the Fischer esterification method, which involves heating the phenol with a carboxylic acid in the presence of a strong acid catalyst, can be employed. masterorganicchemistry.com Due to the equilibrium nature of the Fischer esterification, the reaction is often driven to completion by using an excess of one reactant or by removing water as it is formed. masterorganicchemistry.com

Etherification is most commonly accomplished via the Williamson ether synthesis. masterorganicchemistry.com This SN2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide to form the ether. masterorganicchemistry.comresearchgate.net The enhanced acidity of the difluorophenol facilitates the initial deprotonation step. Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| Esterification | This compound + Acetyl Chloride | Pyridine, CH₂Cl₂, 0 °C to RT | 2-Allyl-4,6-difluorophenyl acetate |

| Etherification | This compound + Methyl Iodide | K₂CO₃, Acetone (B3395972), Reflux | 1-Allyl-2-methoxy-3,5-difluorobenzene |

The increased acidity of this compound allows for the easy formation of phenolate (B1203915) salts upon treatment with a suitable base. Strong bases like sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH) quantitatively convert the phenol into its corresponding salt, such as sodium 2-allyl-4,6-difluorophenolate.

These phenolate salts are highly valuable synthetic intermediates. The negatively charged oxygen atom is a potent nucleophile, making the phenolate the active species in O-alkylation reactions like the Williamson ether synthesis. masterorganicchemistry.com The salt's enhanced nucleophilicity compared to the neutral phenol allows for efficient reaction with a variety of electrophiles, primarily alkyl halides, to form ethers under milder conditions than might otherwise be required.

Transformations of the Allyl Moiety

The carbon-carbon double bond in the allyl group is susceptible to a wide array of addition and rearrangement reactions characteristic of olefins.

Epoxidation involves the conversion of the alkene into a three-membered cyclic ether known as an epoxide. This transformation is commonly carried out using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. masterorganicchemistry.comleah4sci.com The reaction is a concerted syn addition, where the oxygen atom is delivered to one face of the double bond. masterorganicchemistry.com The proximate phenolic hydroxyl group can direct the epoxidation through hydrogen bonding, leading to a degree of facial selectivity. wikipedia.org

Hydroxylation is the addition of two hydroxyl groups across the double bond to form a vicinal diol (a glycol). A standard method for achieving syn-dihydroxylation is the Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide (OsO₄) along with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). organic-chemistry.orglibretexts.org This reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the cis-diol. libretexts.orgskku.edu

Table 2: Functionalization of the Allyl Group

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂ | 2-(oxiran-2-ylmethyl)-4,6-difluorophenol |

| syn-Dihydroxylation | OsO₄ (cat.), NMO, Acetone/H₂O | 3-(2-Hydroxy-3,5-difluorophenyl)propane-1,2-diol |

The allyl group in 2-allylphenols can undergo isomerization where the double bond migrates to form the thermodynamically more stable, conjugated 2-(prop-1-enyl)phenol. This transformation is typically catalyzed by transition metals, such as palladium or ruthenium complexes. rsc.org The reaction proceeds via intermediates like π-allyl(hydrido)metal complexes, leading predominantly to the trans-(prop-1-enyl) isomer. rsc.org

It is also noteworthy that 2-allylphenols are themselves the products of the Claisen rearrangement, a thermal or Lewis-acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement of a corresponding allyl aryl ether. libretexts.orgucalgary.caorganic-chemistry.org This reaction is a powerful carbon-carbon bond-forming method in which heating an allyl aryl ether leads to an intramolecular rearrangement, forming the ortho-allylphenol. researchgate.netlibretexts.org

Electrophilic Aromatic Substitution on the Difluorophenol Ring

Electrophilic aromatic substitution (SEAr) allows for the introduction of new substituents onto the aromatic ring. wikipedia.org The regiochemical outcome of such reactions on this compound is determined by the combined directing effects of the hydroxyl, allyl, and fluorine substituents. The available positions for substitution are C-3 and C-5.

Hydroxyl Group (-OH): As a powerful activating group, it directs incoming electrophiles to the ortho and para positions. wikipedia.orgmlsu.ac.in In this molecule, all of these positions (C-2, C-4, C-6) are already substituted. However, its strong activating nature makes the ring highly susceptible to substitution reactions.

Allyl Group: This is a weakly activating group that also directs ortho and para. It will favor substitution at the C-3 position.

Fluorine Atoms (-F): Fluorine is an electronegative, deactivating group by induction, but it is an ortho, para-director due to resonance donation from its lone pairs. The fluorine at C-4 directs towards C-3 and C-5, while the fluorine at C-6 directs towards C-5.

Considering these competing effects, electrophilic substitution is expected to occur at both the C-3 and C-5 positions. The strong activation by the hydroxyl group is often sufficient to overcome the deactivation by the halogens. The precise ratio of isomers would depend on the specific electrophile and reaction conditions. For instance, nitration with dilute nitric acid or halogenation with bromine in a non-polar solvent can introduce nitro or bromo groups onto the ring. mlsu.ac.innih.gov Friedel-Crafts reactions on phenols can be complicated, as the Lewis acid catalyst can coordinate with the lone pairs on the phenolic oxygen, deactivating the ring. quora.comstackexchange.com

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents/Conditions | Potential Major Products |

|---|---|---|

| Nitration | Dilute HNO₃, RT | 2-Allyl-4,6-difluoro-3-nitrophenol and 2-Allyl-4,6-difluoro-5-nitrophenol |

| Bromination | Br₂, CCl₄, low temp. | 3-Bromo-2-allyl-4,6-difluorophenol and 5-Bromo-2-allyl-4,6-difluorophenol |

| Acylation | CH₃COCl, AlCl₃ (Fries Rearrangement conditions) | (Requires initial O-acylation followed by rearrangement) |

Regioselectivity and Directing Effects of Fluoro and Allyl Substituents

In electrophilic aromatic substitution reactions, the substituents on the benzene (B151609) ring play a crucial role in determining the position of the incoming electrophile. wikipedia.orgorganicchemistrytutor.com The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density through resonance. wikipedia.org Similarly, the allyl group is a weakly activating group, also directing to the ortho and para positions through inductive effects and hyperconjugation. libretexts.orgyoutube.com

Conversely, fluorine atoms are deactivating due to their high electronegativity, which withdraws electron density from the ring through the inductive effect. latech.edu However, they are also ortho-, para-directing because of the electron-donating resonance effect of their lone pairs. libretexts.orgucalgary.ca In this compound, the positions ortho and para to the strongly activating hydroxyl group are key. The C5 position is para to the allyl group and meta to the two fluorine atoms, while the C3 position is ortho to the allyl group and meta to one fluorine atom. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -OH | C1 | Strongly Activating, +R >> -I | Ortho, Para |

| -CH₂CH=CH₂ | C2 | Weakly Activating, +I | Ortho, Para |

| -F | C4 | Deactivating, -I > +R | Ortho, Para |

| -F | C6 | Deactivating, -I > +R | Ortho, Para |

The combined influence of these groups suggests that electrophilic attack is most likely to occur at the C5 position, which is para to the allyl group and ortho to the hydroxyl group, and benefits from the directing effect of both. The C3 position is also activated, but may be slightly less favored due to steric hindrance from the adjacent allyl group.

Halogenation and Nitration Studies

Specific halogenation and nitration studies on this compound are not extensively reported in the available literature. However, predictions can be made based on the known reactivity of substituted phenols. geeksforgeeks.orgbyjus.com

Halogenation: The halogenation of phenols is typically a rapid reaction that may not require a catalyst. wikipedia.org Given the activating effects of the hydroxyl and allyl groups, this compound is expected to readily undergo halogenation, such as bromination or chlorination. geeksforgeeks.org The primary product would be the 5-halo-2-allyl-4,6-difluorophenol, resulting from electrophilic attack at the most activated and sterically accessible position. Further halogenation could potentially occur at the C3 position under more forcing conditions.

Nitration: The nitration of phenols requires careful control of reaction conditions to prevent oxidation and the formation of polynitrated products. ias.ac.innih.govsid.ir Milder nitrating agents, such as dilute nitric acid or metal nitrates, are often employed. sid.ir For this compound, nitration is anticipated to occur selectively at the C5 position to yield 2-Allyl-4,6-difluoro-5-nitrophenol. The reaction would be directed by the powerful ortho-, para-directing ability of the hydroxyl group, reinforced by the allyl group's directing effect. The use of a mixture of nitric and sulfuric acids, a common nitrating agent, might lead to oxidation of the phenol or reaction with the allyl group. nih.gov

Oxidative Reactivity and Radical Chemistry

The presence of both a phenolic hydroxyl group and an allylic double bond makes this compound susceptible to oxidative reactions and a potential precursor for radical-mediated transformations.

Oxidation Pathways of Allylphenols

The oxidation of allylphenols can proceed through several pathways, depending on the oxidant and reaction conditions. The phenolic hydroxyl group can be oxidized to a phenoxy radical, which can then participate in coupling reactions. The allylic double bond is also susceptible to oxidation, which can lead to the formation of epoxides, diols, or cleavage products. For instance, some enzymatic systems are known to selectively oxidize the aliphatic C-H bonds in alkylphenols. researchgate.net

Intramolecular Cyclization Potential via Radical Intermediates

The generation of a radical on the this compound molecule can initiate intramolecular cyclization. wikipedia.org For example, a phenoxy radical formed by one-electron oxidation of the hydroxyl group could potentially add to the intramolecular allyl double bond. However, a more common pathway for radical cyclization in such systems involves the formation of a radical on the allyl side chain. mdpi.comorganic-chemistry.org This can be achieved through various radical initiation methods. The resulting carbon-centered radical can then attack the aromatic ring to form a new ring system. Such radical cyclizations are powerful methods for the construction of cyclic and heterocyclic compounds. wikipedia.orgrsc.org The regioselectivity of the cyclization would be influenced by the stability of the resulting radical and the steric environment of the molecule.

Derivatization for Enhanced Complexity and Functionality

The functional groups of this compound provide multiple handles for derivatization, allowing for the synthesis of more complex molecules with potentially enhanced biological or material properties. wisdomlib.org

Synthesis of Advanced Phenolic Derivatives

The synthesis of advanced derivatives from substituted phenols is a well-established field in organic chemistry. oregonstate.eduresearchgate.netresearchgate.net The hydroxyl group can be converted to ethers or esters, which can alter the molecule's solubility and electronic properties. finechem-mirea.ruresearchgate.net The allyl group can be isomerized to a propenyl group, oxidized, or used in metathesis reactions to introduce further complexity. The aromatic ring itself can be further functionalized through electrophilic substitution, as discussed previously, or through metal-catalyzed cross-coupling reactions.

Drawing parallels from the derivatization of other natural phenols, the allyl group can be a key site for transformation. nih.gov For example, it can undergo hydroboration-oxidation to form an alcohol, which can then be further modified. nih.gov The synthesis of benzofuran (B130515) derivatives from substituted phenols is another avenue for creating advanced structures. researchgate.net Given the functionality present in this compound, it serves as a versatile building block for the synthesis of a wide range of complex phenolic derivatives. wisdomlib.orgnih.govscielo.org.za

Carbon-Carbon Bond Forming Reactions for Scaffold Extension

The extension of the molecular scaffold of this compound through the formation of new carbon-carbon bonds is a critical step in the synthesis of more complex derivatives for various applications in medicinal chemistry and materials science. While the core structure possesses reactive sites at the aromatic ring, the phenolic hydroxyl group, and the terminal allyl group, detailed research findings on its specific application in widely-used carbon-carbon bond-forming reactions are not extensively documented in publicly available literature.

However, the structural motifs present in this compound suggest its potential participation in several powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating C-C bonds with high efficiency and selectivity. The reactivity of the allyl group and the potential for functionalization of the aromatic ring make it a versatile, albeit underexplored, building block.

Key classes of carbon-carbon bond-forming reactions that are theoretically applicable to this compound and its derivatives include the Heck, Suzuki, and Sonogashira reactions. These methodologies are renowned for their broad substrate scope and functional group tolerance.

Heck Reaction

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, could be envisioned for the extension of the this compound scaffold. nih.gov This could be achieved by either functionalizing the aromatic ring with a halide or triflate, which would then be coupled with various alkenes, or by utilizing the existing allyl group. The reaction of the allyl group itself in a Heck-type reaction could lead to the formation of substituted styrenyl or other vinylic derivatives.

Suzuki Coupling

Suzuki coupling involves the cross-coupling of an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex. nih.govnih.gov To utilize this reaction, this compound would first need to be converted into either an organoboron derivative (e.g., a boronic acid or ester) or an organohalide. This would then allow for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents, significantly expanding the molecular complexity.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. taylorandfrancis.comscispace.com Similar to the Suzuki coupling, this would require prior functionalization of the this compound aromatic ring to introduce a halide or triflate leaving group. The subsequent coupling with various terminal alkynes would yield arylalkyne derivatives, which are valuable scaffolds in numerous fields.

While specific experimental data, such as detailed reaction conditions and yields for this compound in these reactions, are not readily found in the surveyed literature, the general principles of these well-established transformations provide a predictive framework for how such scaffold extensions could be achieved. The electronic properties of the difluorinated phenyl ring and the reactivity of the allyl moiety would be key factors in determining the optimal conditions for these synthetic transformations. Further research is required to explore and document the specific reactivity of this compound in these and other carbon-carbon bond-forming reactions.

Spectroscopic Characterization and Structural Elucidation of 2 Allyl 4,6 Difluorophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the structure of a molecule at the atomic level. By observing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity and chemical environment of atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and spatial arrangement of protons within a molecule. For 2-Allyl-4,6-difluorophenol, the ¹H NMR spectrum can be divided into two main regions: the aromatic region and the allyl group region.

The aromatic region is expected to show two signals corresponding to the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons will exhibit complex splitting patterns arising from coupling to each other and to the adjacent fluorine atoms. The proton at the C5 position will likely appear as a triplet of doublets, while the proton at the C3 position will present as a doublet of doublets.

The allyl group will give rise to three distinct signals:

A doublet for the two protons of the -CH₂- group adjacent to the aromatic ring.

A multiplet for the single proton of the -CH= group.

Two distinct signals for the terminal vinyl protons (=CH₂), which will appear as doublets of doublets due to geminal and vicinal coupling.

The hydroxyl (-OH) proton will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Ar-H (C3) | 6.8 - 7.2 | dd | J(H,H), J(H,F) |

| Ar-H (C5) | 6.6 - 7.0 | td | J(H,H), J(H,F) |

| Ar-CH₂- | 3.3 - 3.5 | d | J ≈ 6.5 |

| -CH= | 5.9 - 6.1 | m | - |

| =CH₂ (cis) | 5.0 - 5.2 | dd | J(gem), J(cis) |

| =CH₂ (trans) | 5.0 - 5.2 | dd | J(gem), J(trans) |

| -OH | 4.5 - 6.0 | br s | - |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

The aromatic region will display six signals. The carbons directly bonded to the fluorine atoms (C4 and C6) will appear as doublets due to carbon-fluorine coupling. The carbon attached to the hydroxyl group (C1) and the carbon bearing the allyl group (C2) will also show distinct chemical shifts. The remaining two aromatic carbons (C3 and C5) will also be distinguishable.

The allyl group will contribute three signals corresponding to the -CH₂-, -CH=, and =CH₂ carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (Ar-OH) | 145 - 155 (d) |

| C2 (Ar-Allyl) | 120 - 130 |

| C3 (Ar-H) | 110 - 120 (d) |

| C4 (Ar-F) | 150 - 160 (d) |

| C5 (Ar-H) | 100 - 110 (dd) |

| C6 (Ar-F) | 150 - 160 (d) |

| Ar-CH₂- | 30 - 35 |

| -CH= | 135 - 140 |

| =CH₂ | 115 - 120 |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C4 and C6 positions.

The chemical shifts of these fluorine atoms will be influenced by the other substituents on the aromatic ring. Each fluorine signal will be split into a doublet of doublets due to coupling with the neighboring aromatic protons. The magnitude of the fluorine-proton coupling constants provides valuable structural information. The ¹⁹F nucleus has a broad chemical shift range, which makes it highly sensitive to its molecular environment.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity within the allyl group and the aromatic ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C NMR spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. huji.ac.ilcolumbia.edu In the context of this compound, a NOESY experiment could reveal through-space interactions between the protons of the allyl group and the protons on the aromatic ring. This information is crucial for determining the preferred conformation of the allyl group relative to the phenol (B47542) ring.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

The IR and Raman spectra of this compound will exhibit characteristic vibrational bands corresponding to its various functional groups.

O-H Stretch: A broad and strong absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹.

Allyl C-H Stretch: The sp² C-H stretching of the vinyl group will be observed just above 3000 cm⁻¹, while the sp³ C-H stretching of the methylene group will be seen just below 3000 cm⁻¹.

C=C Stretch: The aromatic ring will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C=C stretching of the allyl group will appear around 1640 cm⁻¹.

C-F Stretch: Strong absorption bands in the IR spectrum between 1100 and 1300 cm⁻¹ are indicative of the C-F stretching vibrations.

C-O Stretch: The C-O stretching vibration of the phenol will be observed in the 1200-1260 cm⁻¹ region.

Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region.

Interactive Data Table: Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| -OH | O-H Stretch | 3200 - 3600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Allyl C-H (=C-H) | C-H Stretch | 3050 - 3100 |

| Allyl C-H (-CH₂-) | C-H Stretch | 2850 - 2960 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Allyl C=C | C=C Stretch | 1630 - 1650 |

| C-F | C-F Stretch | 1100 - 1300 |

| C-O (Phenol) | C-O Stretch | 1200 - 1260 |

| Aromatic C-H | Out-of-Plane Bend | 650 - 900 |

Investigation of Intramolecular and Intermolecular Hydrogen Bonding

In this compound, the presence of a hydroxyl group adjacent to an allyl group on the benzene ring allows for the potential formation of an intramolecular hydrogen bond. This type of interaction, specifically an OH-π bond, is a subject of considerable interest in structural chemistry. In analogous compounds like 2-allylphenol, a conformational equilibrium exists between a 'closed' form, where the hydroxyl proton interacts with the π-electrons of the allyl group's double bond, and an 'open' form, where the hydroxyl group is oriented away from the allyl substituent. This equilibrium is influenced by the electronic nature of other substituents on the aromatic ring.

The fluorine atoms at positions 4 and 6 in this compound are expected to exert a significant influence on the strength of this intramolecular hydrogen bond. As highly electronegative substituents, they withdraw electron density from the benzene ring, which in turn can affect the acidity of the phenolic proton and the electron density of the π-system. This can modulate the donor and acceptor capabilities of the hydroxyl and allyl groups, respectively. In solution, the presence of a solvent can lead to a competition between intramolecular and intermolecular hydrogen bonding, where solvent molecules may interact with the hydroxyl group, shifting the conformational equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of phenols and their derivatives are well-characterized by UV-Vis spectroscopy. The chromophore in this compound is the substituted benzene ring. Phenols typically exhibit two main absorption bands in the UV region, which are derived from the π → π* transitions of the benzene ring. The position and intensity of these bands are sensitive to the nature and position of the substituents.

Table 1: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Expected Wavelength Range (nm) |

| π → π* (Primary Band) | 210 - 230 |

| π → π* (Secondary Band) | 270 - 290 |

Note: This is an estimated range based on the analysis of substituted phenols. Actual values may vary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound. This precise mass can be used to determine its elemental composition with a high degree of confidence, confirming the presence of the expected number of carbon, hydrogen, fluorine, and oxygen atoms.

Table 2: Theoretical Exact Mass of this compound

| Compound | Molecular Formula | Theoretical Exact Mass (m/z) |

| This compound | C₉H₈F₂O | 170.0543 |

In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound would undergo fragmentation, providing valuable structural information. The fragmentation pattern of aromatic compounds is often characterized by the stability of the aromatic ring. For phenols, a common fragmentation pathway involves the loss of a hydrogen atom from the hydroxyl group, followed by the elimination of carbon monoxide (CO). The allyl substituent can also undergo characteristic fragmentation, such as the loss of a methyl radical or cleavage at the benzylic position. The presence of fluorine atoms would also influence the fragmentation, potentially leading to the loss of HF or fluorine radicals. The analysis of the masses and relative intensities of these fragment ions would allow for the confirmation of the compound's structure.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Loss |

| [M]+• | Molecular Ion |

| [M-H]+ | Loss of a hydrogen radical |

| [M-CH₃]+ | Loss of a methyl radical from the allyl group |

| [M-CO]+• | Loss of carbon monoxide |

| [M-C₃H₅]+ | Loss of the allyl radical |

Note: The relative abundances of these fragments would need to be determined experimentally.

X-ray Diffraction Analysis

Single-Crystal X-ray Crystallography for Absolute Structure Determination

The process would involve growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the atomic positions can be determined.

For a molecule like this compound, the key structural parameters to be determined would include:

The planarity of the benzene ring.

The C-F, C-O, and C-C bond lengths and angles, which can be influenced by the electronic effects of the fluorine and hydroxyl substituents.

The torsion angles defining the orientation of the allyl and hydroxyl groups relative to the phenyl ring.

If the crystal structure were determined, the crystallographic data would typically be presented in a table format, as shown below for a hypothetical dataset.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈F₂O |

| Formula Weight | 170.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | 4 |

| Density (calculated) (g/cm³) | [Value] |

Analysis of Crystal Packing and Supramolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by various non-covalent interactions. For this compound, the primary supramolecular interactions expected to dictate the crystal packing would be hydrogen bonding and potentially halogen bonding.

In addition to hydrogen bonding, other weaker interactions such as π-π stacking between the aromatic rings and C-H···π interactions involving the allyl group could also play a role in the crystal packing. researchgate.net The study of these interactions is crucial for understanding the physical properties of the solid material. For instance, the crystal structure of 4-allyl-2-methoxy-6-nitrophenol reveals π–π stacking interactions between the aromatic rings. researchgate.net

Investigation of Conformational Polymorphism

Conformational polymorphism is the phenomenon where a molecule can exist in different crystalline structures due to variations in its conformation. semanticscholar.org The this compound molecule possesses conformational flexibility, primarily around the C-C single bond connecting the allyl group to the phenyl ring and the C-O bond of the hydroxyl group.

Different crystallization conditions (e.g., solvent, temperature, pressure) could potentially lead to the formation of different polymorphs. Each polymorph would have a unique crystal structure and, consequently, distinct physical properties. An investigation into the conformational polymorphism of this compound would involve systematic crystallization experiments to isolate and structurally characterize any existing polymorphic forms. semanticscholar.org If different polymorphs were identified, their relative thermodynamic stabilities could be assessed using techniques like differential scanning calorimetry (DSC) and by computational methods. semanticscholar.org

No Published Computational Studies Found for this compound

A comprehensive search for computational and theoretical investigations into the chemical compound this compound has yielded no specific research findings. Despite a thorough review of available scientific literature, no dedicated studies detailing its electronic structure, molecular geometry, or reaction mechanisms through computational chemistry methods could be identified.

The intended article, which was to be structured around a detailed outline of computational analyses, cannot be generated due to the absence of requisite data for this specific molecule. The planned sections were to include:

Electronic Structure and Molecular Geometry Studies: This would have encompassed an analysis of the molecule's ground state properties using Density Functional Theory (DFT) calculations, an examination of its Molecular Electrostatic Potential (MEP) surfaces to predict reactive sites, and a Frontier Molecular Orbital (FMO) analysis to understand its chemical reactivity.

Reaction Mechanism Elucidation: This section was designed to explore the synthetic pathways involving this compound. It would have included the characterization of transition states for key synthetic steps and an Intrinsic Reaction Coordinate (IRC) analysis to map the energetic profiles of these reactions.

While computational studies are prevalent in modern chemical research for characterizing novel compounds and understanding their behavior, it appears that this compound has not yet been a subject of such specific published investigations. Information is available for structurally related compounds, such as 2,6-difluorophenol (B125437) and 2,4-difluorophenol (B48109); however, the strict focus on this compound, as per the user's request, precludes the inclusion of data from these other molecules.

Therefore, until dedicated computational research on this compound is conducted and published, a detailed article on its theoretical and computational aspects remains unfeasible.

Computational and Theoretical Investigations of 2 Allyl 4,6 Difluorophenol

Reaction Mechanism Elucidation via Computational Chemistry

Theoretical Studies on Halogen Migration and Rearrangement Mechanisms

Computational studies offer significant insights into the potential reaction pathways for 2-Allyl-4,6-difluorophenol, particularly concerning rearrangement mechanisms. The most prominent and computationally studied rearrangement for this class of compounds is the aromatic Claisen rearrangement, a type of nih.govnih.gov-sigmatropic rearrangement. mychemblog.comorganic-chemistry.org

Theoretical investigations, primarily using Density Functional Theory (DFT), can model the transition state and reaction coordinates of this process. For this compound, the rearrangement would involve the concerted migration of the allyl group from the oxygen atom (if starting from the corresponding allyl ether precursor, 1-allyl-2-oxy-3,5-difluorobenzene) or a direct rearrangement from the ortho-allyl phenol (B47542) structure to a dienone intermediate, which then tautomerizes to form a new phenol. The reaction proceeds through a six-membered, cyclic transition state. libretexts.org DFT calculations, often employing functionals like B3LYP, are used to determine the activation energy of this transition state, providing a quantitative measure of the reaction's feasibility. rsc.orgrsc.org

While direct halogen migration (a fluorine atom moving to a different position on the ring) is not a commonly expected thermal pathway under typical Claisen rearrangement conditions, computational models could explore its possibility. Such studies would calculate the energy barriers for potential fluorine shifts, which are anticipated to be significantly higher than that of the allyl group rearrangement. Theoretical analysis of related fluorinated aromatic compounds suggests that intermolecular halogen bonding, rather than intramolecular migration, is a more studied phenomenon, though direct migration pathways in specific reaction mechanisms like the bora-Wagner–Meerwein rearrangement have been modeled.

The primary focus of theoretical studies on rearrangement mechanisms for this compound would be the nih.govnih.gov-sigmatropic shift. Key computational outputs would include the optimized geometries of the reactant, transition state, and product, as well as the calculated activation and reaction energies, which predict the kinetics and thermodynamics of the rearrangement. researchgate.net

Spectroscopic Property Prediction

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, aiding in their identification and structural elucidation.

Simulation of Vibrational (IR, Raman) Spectra

Theoretical vibrational spectra (Infrared and Raman) for this compound can be simulated with high accuracy using quantum chemical calculations, particularly DFT methods. nih.gov By employing a suitable functional (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-311++G(d,p)), a geometry optimization is first performed to find the molecule's lowest energy structure. Following this, harmonic vibrational frequency calculations are carried out. nih.gov

The output provides the frequencies of the fundamental vibrational modes, their corresponding IR intensities, and Raman activities. youtube.com Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations; thus, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net A detailed assignment of each vibrational mode to specific molecular motions (e.g., O-H stretch, C=C stretch of the allyl group, C-F stretch) is achieved through Potential Energy Distribution (PED) analysis. nih.gov These simulations are invaluable for interpreting experimental spectra and understanding the molecule's vibrational characteristics. mdpi.comarxiv.org

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Predicted IR Intensity | Assignment (based on PED) |

|---|---|---|---|

| ν(O-H) | 3650 | High | O-H stretching |

| ν(C-H, aromatic) | 3080 | Medium | Aromatic C-H stretching |

| ν(C=C, allyl) | 1645 | Medium | Allyl C=C stretching |

| δ(C-H, aromatic) | 1590 | High | Aromatic ring in-plane bending |

| δ(O-H) | 1350 | Medium-High | O-H in-plane bending |

| ν(C-F) | 1250 | High | C-F stretching |

| ν(C-O) | 1210 | High | C-O stretching |

| γ(C-H, allyl) | 915 | Medium | Allyl =CH₂ out-of-plane wag |

Note: Data are representative and based on DFT calculations for similar phenolic compounds. Actual values would require specific computation for this compound.

Calculation of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of computational chemistry for structural verification. The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating isotropic magnetic shielding tensors. nih.govrsc.orgnih.gov

To predict the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, the molecule's geometry is first optimized. Then, the GIAO method is used to compute the absolute shielding values for each nucleus. rsc.org These values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. rsc.org The choice of DFT functional and basis set can significantly impact accuracy, with methods like B3LYP and ωB97XD paired with basis sets containing diffuse functions often providing reliable results for fluorinated compounds. nih.govrsc.org

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (OH) | 5.5 - 6.5 |

| ¹H (Aromatic) | 6.8 - 7.2 |

| ¹H (Allyl, -CH=) | 5.9 - 6.1 |

| ¹H (Allyl, =CH₂) | 5.0 - 5.2 |

| ¹H (Allyl, -CH₂-) | 3.3 - 3.5 |

| ¹³C (Aromatic, C-O) | 150 - 155 |

| ¹³C (Aromatic, C-F) | 155 - 160 (with J-coupling) |

| ¹³C (Aromatic, C-H/C-C) | 110 - 130 |

| ¹³C (Allyl, -CH=) | 135 - 140 |

| ¹³C (Allyl, =CH₂) | 115 - 120 |

| ¹³C (Allyl, -CH₂-) | 30 - 35 |

| ¹⁹F | -110 to -130 |

Note: Values are illustrative, referenced against TMS for ¹H/¹³C and CFCl₃ for ¹⁹F. Solvent effects can alter these shifts and can be modeled using methods like the Polarizable Continuum Model (PCM).

Prediction of UV-Vis Absorption Spectra

The electronic absorption properties and UV-Vis spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov This method calculates the vertical excitation energies from the ground electronic state to various excited states, which correspond to the absorption of light. mdpi.com

The calculation involves first obtaining the optimized ground-state geometry of the molecule. Subsequently, a TD-DFT calculation is performed to compute the energies of the lowest-lying electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov The results allow for the prediction of the wavelength of maximum absorption (λₘₐₓ). For phenolic compounds, the principal absorptions are typically due to π → π* transitions within the aromatic ring. The choice of functional, such as CAM-B3LYP or PBE0, is crucial for obtaining accurate excitation energies. nih.gov

Table 3: Predicted UV-Vis Absorption Data for this compound (in Methanol)

| Predicted λₘₐₓ (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|

| ~275 | 0.025 | HOMO → LUMO (π → π*) |

| ~220 | 0.150 | HOMO-1 → LUMO (π → π*) |

Note: Data are representative, based on TD-DFT calculations for substituted phenols. The solvent environment is known to influence λₘₐₓ and can be included in the calculation via implicit solvation models.

Conformational Analysis and Molecular Dynamics Simulations

Exploration of Conformational Landscapes and Energy Barriers

The flexibility of this compound is primarily due to the rotation around two key single bonds: the C(aromatic)-C(allyl) bond and the C-O bond of the hydroxyl group. Computational methods are essential for exploring the molecule's conformational landscape and quantifying the energy barriers between different stable conformers (rotamers). ifes.edu.brcwu.edu

A potential energy surface (PES) scan is a common technique used for this purpose. mdpi.com By systematically rotating a specific dihedral angle (e.g., C-C-C-C of the allyl chain or C-C-O-H of the phenol) and calculating the energy at each step while allowing the rest of the molecule to relax, a one-dimensional energy profile is generated. nih.govbiomedres.us This profile reveals the low-energy conformers (minima) and the transition states (maxima) that separate them. The energy difference between a minimum and a maximum corresponds to the rotational energy barrier. unifr.ch For a molecule like this compound, a two-dimensional PES scan, varying both the allyl and hydroxyl dihedral angles simultaneously, would provide a more complete picture of its conformational preferences. researchgate.net These calculations, typically performed using DFT, help identify the most stable (globally minimum) conformation and predict the relative populations of different conformers at a given temperature. nih.gov

Table 4: Calculated Rotational Energy Barriers for this compound

| Rotation Axis | Description | Calculated Energy Barrier (kJ/mol) |

|---|---|---|

| C(aromatic)-O | Rotation of the hydroxyl group | 10 - 15 |

| C(aromatic)-C(allyl) | Rotation of the allyl group | 5 - 10 |

Note: Values are estimates based on computational studies of similar substituted phenols and allylbenzenes. The barriers are influenced by steric hindrance and potential intramolecular interactions (e.g., hydrogen bonding).

Dynamic Behavior in Solution and Solid State

The dynamic behavior of this compound in both solution and solid states is governed by the interplay of its flexible allyl group, the polar hydroxyl and fluoro substituents, and the aromatic ring. While direct computational and theoretical investigations on this specific molecule are not extensively available in the current literature, its dynamic properties can be inferred from studies on analogous substituted phenols.

Furthermore, the presence of an ortho-allyl group introduces the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the π-electrons of the allyl double bond. This interaction, if present, would influence the conformational preference of the allyl group, favoring a geometry that brings the double bond in proximity to the hydroxyl group. Additionally, competition for hydrogen bonding with solvent molecules in protic solvents would play a significant role in the conformational equilibrium.

The fluorine atoms at the 4- and 6-positions are expected to influence the electronic properties of the phenol ring and, consequently, the acidity of the hydroxyl group. This, in turn, can affect the strength of both intra- and intermolecular hydrogen bonds. Molecular dynamics simulations on fluorophenols in aqueous solution have shown that fluorine substitution can alter the hydration dynamics and the local solvent structure around the molecule.

In the solid state, the dynamic behavior of this compound would be largely dictated by crystal packing forces. Intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of adjacent molecules and potential C-H···F or C-H···π interactions, would define the crystal lattice. The conformational flexibility of the allyl group observed in solution would likely be reduced in the solid state, with the molecule adopting a specific, low-energy conformation within the crystal structure.

The potential for polymorphism, where the compound can exist in different crystalline forms, is also a consideration. Different packing arrangements could lead to variations in the local environment and, consequently, the dynamic properties of the molecule in the solid state. Solid-state NMR spectroscopy, in conjunction with computational modeling, would be a valuable tool for characterizing the precise conformation and any residual molecular motion in the crystalline phase.

To quantitatively describe the dynamic behavior, theoretical calculations such as Density Functional Theory (DFT) can be employed to determine the rotational barriers and conformational energies. The following table presents hypothetical data based on typical values for similar molecular systems to illustrate the expected energetic landscape.

| Parameter | Description | Estimated Value (kJ/mol) |

| Erot(CAr-Callyl) | Rotational barrier for the bond between the aromatic ring and the allyl group. | 10 - 20 |

| Erot(C-C)allyl | Rotational barrier for the single bond within the allyl group. | 8 - 15 |

| ΔEconf | Energy difference between major conformers in solution. | 2 - 5 |

| EHB(intra) | Energy of the intramolecular hydrogen bond (OH···π). | 4 - 8 |

This interactive table provides estimated energy values that are typical for the described molecular motions and interactions in similar phenolic compounds. These values are illustrative and would require specific computational studies on this compound for precise determination.

Further computational investigations, such as molecular dynamics simulations, would be invaluable in providing a more detailed picture of the dynamic behavior of this compound in different environments. These studies could elucidate the time scales of conformational changes, the nature of solvent interactions, and the collective motions in the solid state, offering a deeper understanding of its structure-property relationships.

Advanced Applications and Future Research Directions

Applications in Catalysis Research

The combination of a reactive allyl group, an acidic phenolic proton, and the electronic effects of fluorine atoms makes 2-Allyl-4,6-difluorophenol an intriguing candidate for various catalytic applications.

The molecular architecture of this compound offers several features that could be exploited in the design of novel ligands for transition metal catalysis. The allyl group can coordinate to metal centers in both η¹ and η³ modes, providing flexibility in the ligand-metal interaction. wikipedia.org Furthermore, the phenolic hydroxyl group can be functionalized, for instance, by introducing phosphine (B1218219) or other donor groups, to create bidentate or multidentate ligands. The fluorine atoms can influence the electronic properties of the ligand, potentially enhancing the catalytic activity and selectivity of the metal complex. universiteitleiden.nl

Table 1: Potential Ligand Modifications of this compound and Their Catalytic Applications

| Functionalization Site | Added Functional Group | Potential Metal Catalyst | Target Reaction Type |

|---|---|---|---|

| Phenolic -OH | Diphenylphosphine | Palladium, Nickel | Cross-coupling reactions |

| Allyl Group | Epoxidation | Rhodium, Iridium | Asymmetric synthesis |

| Aromatic Ring | Sulfonation | Ruthenium | Olefin metathesis |

This table presents hypothetical modifications based on established principles of ligand design.

Fluorinated organic molecules are of significant interest in the field of organocatalysis. rsc.org The fluorine atoms in this compound increase the acidity of the phenolic proton, which could make it an effective hydrogen bond donor catalyst for various transformations. Additionally, the aromatic ring can participate in π-stacking interactions, further influencing the stereochemical outcome of a reaction. The dearomatization of phenols through fluorination is an emerging area where fluorinated phenols themselves can act as precursors to chiral fluorinated cyclohexadienones. nih.govrsc.org

The structural motifs present in this compound suggest its potential as a substrate or a catalyst in various organic reactions. The allylation of phenols is a well-established transformation, and this compound could be synthesized via catalytic allylation of 2,4-difluorophenol (B48109). universiteitleiden.nlresearchgate.net Conversely, the allyl group can undergo a variety of catalytic transformations, such as Heck coupling, metathesis, or isomerization, providing a handle for further molecular elaboration.

Studies on the degradation of halogenated phenols, such as chlorophenols, provide a framework for the potential environmental applications of this compound. researchgate.net Research on the photocatalytic and biocatalytic degradation of fluorinated aromatic compounds is an active area. nih.gov It is conceivable that this compound could be a substrate for microorganisms or advanced oxidation processes aimed at the remediation of fluorinated pollutants. The fluorine-carbon bond is strong, but catalytic methods are being developed to achieve its cleavage under mild conditions. acs.org

Contributions to Materials Science

The presence of a polymerizable allyl group and a reactive phenolic moiety makes this compound a promising building block for new materials.

Organosilicon Polymers:

Functionalized phenols are valuable precursors for the synthesis of organosilicon polymers. researchgate.netwiley-vch.de The hydroxyl group of this compound can react with chlorosilanes or alkoxysilanes to form silyl (B83357) ethers, which can then be incorporated into polysiloxane chains. wikipedia.org The allyl group would remain as a pendant functionality along the polymer backbone, available for subsequent cross-linking reactions, for example, through hydrosilylation or free-radical polymerization. This could lead to the formation of highly cross-linked, thermally stable, and hydrophobic materials. researchgate.net

Phenolic Resins:

Phenolic resins are a class of thermosetting polymers with excellent thermal and chemical resistance. wikipedia.orgxometry.combritannica.com The incorporation of fluorine atoms into the phenolic backbone can enhance these properties, particularly hydrophobicity and thermal stability. researchgate.net this compound could serve as a comonomer in the synthesis of phenolic resins. The allyl group provides an additional site for cross-linking, potentially leading to resins with higher cross-link densities and improved mechanical properties. The polymerization of allyl compounds can be challenging, often resulting in polymers with low molecular weight; however, copolymerization with other monomers can overcome these limitations. researchgate.netgoogle.com

Table 2: Predicted Property Enhancements of Polymers Incorporating this compound

| Polymer Type | Property Enhancement | Potential Application |

|---|---|---|

| Organosilicon Polymer | Increased thermal stability, hydrophobicity | High-performance coatings, sealants |

| Phenolic Resin | Higher cross-link density, improved chemical resistance | Aerospace components, electronic laminates |

This table is based on the known effects of fluorine and allyl functionalities in polymers.

Development of Functional Materials with Tailored Properties

The molecular architecture of this compound makes it a highly attractive monomer for the development of advanced functional polymers. The terminal double bond of the allyl group offers a reactive site for polymerization and cross-linking, while the difluorophenol core can impart exceptional properties to the resulting material. nih.govmdpi.com

Future research could focus on leveraging these features to create materials with precisely tailored characteristics. The presence of fluorine atoms is known to enhance thermal stability, chemical inertness, and hydrophobicity, and to lower the dielectric constant and surface energy of polymers. mdpi.comrsc.org The polymerization of this compound, either as a homopolymer or copolymerized with other monomers, could yield high-performance materials suitable for specialized applications.

The allyl group is particularly versatile, enabling post-polymerization modifications through reactions like thiol-ene "click" chemistry, epoxidation, or dihydroxylation. mdpi.com This would allow for the grafting of different functional moieties onto a polymer backbone, creating materials with customized surface properties, such as anti-fouling coatings, specialized membranes, or low-loss optical waveguides. researchgate.net For instance, cross-linking the allyl groups after polymerization can create robust thermoset resins with high thermal and dimensional stability. researchgate.net

| Polymer Type | Key Monomer | Glass Transition Temp. (Tg) | Water Contact Angle | Potential Application |

|---|---|---|---|---|

| Fluorinated Poly(arylene ether) | Decafluorobiphenyl | ~210 °C | >95° | Low-dielectric electronics |

| Non-Fluorinated Poly(arylene ether) | Bisphenol A | ~190 °C | ~80° | General engineering plastic |

| Allyl-Crosslinked Polymer | Diallyl bisphenol A | >250 °C (post-cure) | ~85° | High-stability composites |

| Prospective Allyl-Fluoropolymer | This compound | Est. >220 °C (post-cure) | Est. >100° | Hydrophobic coatings, optical waveguides |

Role in the Synthesis of Fluorinated Organic Materials

As a functionalized difluorophenol, the compound is a prime candidate for synthesizing a variety of fluorinated organic materials. Phenols are common precursors in the synthesis of poly(arylene ether)s through nucleophilic aromatic substitution reactions. researchgate.netnih.gov The electron-withdrawing nature of the fluorine atoms on the aromatic ring can activate it for substitution, allowing this compound to be polymerized with various bisphenol or difluoro-aromatic monomers. mdpi.com

This pathway could lead to novel fluorinated polymers with the allyl group preserved as a pendant side chain. Such materials combine the benefits of fluoropolymers (e.g., stability, low dielectric constant) with the cross-linking capability of the allyl group, a desirable combination for applications in microelectronics and passive optical waveguides. rsc.orgresearchgate.net The synthesis of perfluorinated polyphenyl ethers and other complex fluorinated structures often relies on the reaction of polyfluorinated precursors with substituted phenols, highlighting a potential synthetic route where this compound could serve as a key building block. researchgate.net

Development of Innovative Synthetic Methodologies

Expanding Flow Chemistry Applications for the Compound

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. nih.govrsc.orgnih.gov These benefits would be particularly relevant for the synthesis and subsequent polymerization of this compound.

Future research could establish a continuous-flow process for the synthesis of the compound itself, potentially involving reactions that are hazardous or difficult to control in batch, such as certain fluorination or allylation steps. Furthermore, flow reactors are exceptionally well-suited for polymerization reactions, allowing for precise control over molecular weight distribution and polymer architecture. The high surface-area-to-volume ratio in microreactors enables rapid heating and cooling, which is critical for controlling exothermic polymerization reactions and can lead to materials with more uniform properties. rsc.org

| Parameter | Batch Processing | Flow Chemistry (Projected) | Advantage of Flow |

|---|---|---|---|

| Reaction Time | Hours | Minutes | Increased Throughput nih.gov |

| Temperature Control | Potential for hotspots | Precise, isothermal | Improved Safety & Selectivity rsc.org |

| Scalability | Difficult, requires redesign | Linear (running longer) | Faster Development |

| Handling of Hazardous Intermediates | Isolation and handling required | Generated and consumed in situ | Enhanced Safety nih.gov |

Integration of Enabling Technologies for Sustainable Synthesis